molecular formula C7H11ClN2O B2978399 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride CAS No. 856956-27-9

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Cat. No.: B2978399
CAS No.: 856956-27-9
M. Wt: 174.63
InChI Key: PMVFSIPPTOOMTI-UHFFFAOYSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFSIPPTOOMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with nitromethane to form 3-(nitromethyl)pyridine. This intermediate is then reduced to 3-(aminomethyl)pyridine, which is subsequently reacted with ethylene oxide to yield 2-Amino-1-(pyridin-3-yl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
  • Molecular Formula : C₇H₁₁ClN₂O
  • Molecular Weight : 174.63 g/mol
  • CAS No.: 1038594-01-2
  • Storage : Sealed in dry conditions at 2–8°C .

Structural Features: The compound consists of a pyridin-3-yl ring attached to an ethanol backbone, with an amino group at the second carbon and a hydrochloride salt. The stereochemistry (R-configuration) is critical for its biological interactions.

The following compounds share structural or functional similarities with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, differing in substituents, stereochemistry, or pharmacological profiles:

Table 1: Structural and Physical Property Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Storage Applications/Special Features
(R)-2-Amino-1-(pyridin-3-yl)ethanol HCl
(1038594-01-2)
C₇H₁₁ClN₂O 174.63 Pyridin-3-yl, ethanol backbone 2–8°C storage Chiral intermediate; research use
(S)-2-Amino-1-(pyridin-3-yl)ethanol HCl
(50461-59-1)
C₇H₁₁ClN₂O 174.63 Pyridin-3-yl, ethanol backbone Not reported Enantiomer with potential stereospecific activity
(R)-2-Amino-1-(3-chlorophenyl)ethanol HCl
(169032-01-3)
C₈H₁₁Cl₂NO 208.08 3-Chlorophenyl, ethanol backbone Not reported High optical purity (>98% ee); asymmetric synthesis
Midodrine Hydrochloride
(3600-87-1)
C₁₂H₁₈ClNO₃ 259.73 2,5-Dimethoxyphenyl, ethanol Not reported Vasopressor drug; α1-adrenergic agonist
Norfenefrine Hydrochloride
(4779-94-6)
C₈H₁₂ClNO₂ 197.64 3-Hydroxyphenyl, ethanol Not reported Sympathomimetic agent; hydroxyl enhances solubility
2-Amino-1-pyridin-3-yl-ethanone HCl
(93103-00-5)
C₇H₉ClN₂O 174.61 Pyridin-3-yl, ketone Not reported Ketone group increases reactivity
Key Differences in Functional Properties :

Aromatic Ring Effects: Pyridin-3-yl vs. Phenyl Derivatives: The pyridine ring introduces nitrogen-based polarity, enhancing hydrogen bonding and solubility in polar solvents compared to purely phenyl-based analogs (e.g., Midodrine’s dimethoxyphenyl group). Hydroxyl vs. Methoxy Groups: Norfenefrine’s 3-hydroxyphenyl group improves water solubility compared to Midodrine’s methoxy substituents, which favor membrane permeability .

Backbone Modifications: Ethanol vs. Ketone: The ketone in 2-Amino-1-pyridin-3-yl-ethanonehydrochloride (CAS 93103-00-5) makes it more reactive in nucleophilic additions, unlike the hydroxyl group in the target compound, which participates in hydrogen bonding .

Stereochemical Impact :

  • The (R)-enantiomer of the target compound may exhibit distinct biological activity compared to its (S)-counterpart (CAS 50461-59-1), as seen in other chiral drugs like β-blockers .

Pharmacological Profiles :

  • Midodrine’s dimethoxyphenyl group targets α1-adrenergic receptors for vasoconstriction, whereas pyridine-based compounds may interact with nicotinic acetylcholine receptors due to the nitrogen heterocycle .

Table 2: Hazard Profile Comparison
Compound Hazard Statements Precautionary Measures
2-Amino-1-(pyridin-3-yl)ethanol HCl H302, H315, H319, H335 P261, P305+P351+P338
Midodrine Hydrochloride Similar irritant hazards (unpublished data) Standard handling for amine hydrochlorides
(R)-2-Amino-1-(3-chlorophenyl)ethanol HCl Likely H302, H315 (chlorine enhances toxicity) Use in controlled environments

Biological Activity

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a compound with the molecular formula C₇H₁₁ClN₂O and a molar mass of approximately 174.63 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a hydroxyl group, making it a chiral molecule. Its hydrochloride form enhances solubility in aqueous environments, which is beneficial for biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MICs) ranging from 18 to 31 μM against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

PathogenMIC (μM)
Staphylococcus aureus18
Escherichia coli25
Candida albicans31

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation .

3. Neurotransmitter Modulation

Studies have indicated that this compound can influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. Its ability to modulate neurotransmitter release could be pivotal in treating conditions like depression and anxiety .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. The amino and hydroxyl groups facilitate interactions with enzymes and receptors, altering their activity and leading to various pharmacological effects .

Study on Antimicrobial Activity

A study published in MDPI assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against multiple strains, supporting its potential as a lead compound for developing new antibiotics .

Neuropharmacological Assessment

In another investigation focusing on neurological applications, researchers found that the compound significantly influenced behavioral outcomes in animal models of anxiety and depression. The administration of this compound resulted in reduced anxiety-like behaviors, highlighting its potential as a therapeutic agent for mental health disorders .

Applications in Medicine

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs : Potential treatments for chronic inflammatory diseases.
  • Neurological Therapeutics : Investigated for use in treating anxiety and depression.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the enantiomeric purity of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose-based columns) is widely used. Mobile phases often include a mixture of hexane/isopropanol with acidic modifiers (e.g., 0.1% trifluoroacetic acid) to enhance resolution. Optical purity >98% ee can be confirmed using polarimetry or circular dichroism (CD) spectroscopy, validated against enantiomerically pure standards .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the hydrochloride salt. For long-term stability, lyophilization is recommended. Avoid exposure to moisture, as degradation products (e.g., free amine or pyridine derivatives) may form .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or D₂O to identify aromatic protons (pyridin-3-yl), ethanolamine backbone, and chloride counterion.
  • FT-IR : Peaks at ~2500–3000 cm⁻¹ (N–H stretch of ammonium), ~1600 cm⁻¹ (C=N/C=C aromatic), and ~1050 cm⁻¹ (C–O of ethanol).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ for C₇H₁₁ClN₂O, expected m/z ~193.1) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

  • Methodological Answer :

  • Reductive Amination : React pyridine-3-carbaldehyde with ethanolamine hydrochloride in the presence of NaBH₃CN or H₂/Pd-C. Optimize pH (6–7) to favor imine formation while minimizing aldehyde polymerization.
  • Resolution of Racemates : Use chiral acids (e.g., tartaric acid) for diastereomeric salt crystallization. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. What strategies address contradictions in pharmacological activity data across studies?

  • Methodological Answer :

  • Batch Consistency : Verify enantiomeric purity and counterion stoichiometry (e.g., HCl ratio via potentiometric titration).
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to quantify binding affinity (Kd) to adrenergic receptors, comparing results across cell lines (e.g., HEK293 vs. CHO).
  • Metabolic Stability : Conduct liver microsome assays to identify species-specific metabolism (e.g., human vs. rodent CYP450 isoforms) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with β₂-adrenergic receptors. Focus on hydrogen bonding (ethanol hydroxyl to Ser203) and π-π stacking (pyridine ring to Phe290).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with logP and IC₅₀ values .

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